b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13774303
InChI: InChI=1S/C33H32O6S/c1-2-40-33-30(38-31(34)24-12-5-3-6-13-24)29(35-20-22-17-18-23-11-9-10-16-26(23)19-22)28-27(37-33)21-36-32(39-28)25-14-7-4-8-15-25/h3-19,27-30,32-33H,2,20-21H2,1H3/t27-,28-,29+,30-,32-,33+/m1/s1
SMILES: CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6
Molecular Formula: C33H32O6S
Molecular Weight: 556.7 g/mol

b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate

CAS No.:

Cat. No.: VC13774303

Molecular Formula: C33H32O6S

Molecular Weight: 556.7 g/mol

* For research use only. Not for human or veterinary use.

b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate -

Specification

Molecular Formula C33H32O6S
Molecular Weight 556.7 g/mol
IUPAC Name [(2R,4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(naphthalen-2-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Standard InChI InChI=1S/C33H32O6S/c1-2-40-33-30(38-31(34)24-12-5-3-6-13-24)29(35-20-22-17-18-23-11-9-10-16-26(23)19-22)28-27(37-33)21-36-32(39-28)25-14-7-4-8-15-25/h3-19,27-30,32-33H,2,20-21H2,1H3/t27-,28-,29+,30-,32-,33+/m1/s1
Standard InChI Key DKYLJGNJTKVQTK-KTBPBYQKSA-N
Isomeric SMILES CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6
SMILES CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6
Canonical SMILES CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6

Introduction

Synthesis Pathways

The synthesis of such glucopyranoside derivatives typically involves:

  • Protection of Hydroxyl Groups: Using benzyl or phenylmethylene groups to selectively block positions on the glucose ring.

  • Thio-Glycosidic Bond Formation: Introduction of sulfur through thiol reagents under acidic or catalytic conditions.

  • Functionalization at C3: Attachment of the naphthalenylmethyl group via alkylation or reductive alkylation reactions.

  • Esterification: Addition of the benzoate group through reaction with benzoic acid derivatives.

This multi-step process requires precise control to maintain stereochemistry and avoid side reactions.

Biological Activity

  • Antimicrobial Properties: Similar glucopyranoside derivatives have shown activity against Gram-positive bacteria and fungi due to their ability to disrupt cell membranes or inhibit enzymes .

  • Anticancer Potential: The presence of aromatic groups like naphthalenes can enhance interactions with DNA or proteins, potentially leading to apoptosis in cancer cells .

Drug Delivery

The thio-glycosidic bond offers improved stability in acidic environments (e.g., stomach), making this compound a candidate for oral drug formulations.

Molecular Probes

The compound's structural complexity and aromatic substituents make it suitable for use as a fluorescent probe or in receptor-binding studies.

Data Table: Structural Features

FeatureDescription
Glucopyranoside Backboneβ-D configuration ensures specific biological interactions
Thio LinkageEnhances stability compared to oxygen-linked glycosides
Naphthalenylmethyl GroupProvides hydrophobicity and potential for π–π stacking interactions
Phenylmethylene SubstituentAdds rigidity and stereochemical specificity
Benzoate EsterImproves lipophilicity and may enhance membrane permeability

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